cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)11-8-12(14(17)19-2)15(11)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVYCMOVXNWAM-TXEJJXNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135505 | |
| Record name | 2,4-Azetidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester, (2R,4S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121049-90-9 | |
| Record name | 2,4-Azetidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester, (2R,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121049-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Azetidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester, (2R,4S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of benzylamine with diethyl oxalate to form an intermediate, which is then cyclized to produce the azetidine ring. The esterification of the resulting azetidine-2,4-dicarboxylic acid with methanol yields the final dimethyl ester product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H17NO4
- Molecular Weight : Approximately 263.29 g/mol
- Structural Features : The compound features a bicyclic structure with two carboxylate groups and a benzyl substituent on the azetidine ring, which enhances its reactivity and potential biological activity.
Medicinal Chemistry
The compound is being explored for its potential applications in the development of new pharmaceuticals. Its unique structure allows for the design of derivatives with specific biological activities, making it a valuable candidate in drug discovery.
Potential Pharmacological Applications
- Anticancer Activity : Research indicates that derivatives of compounds similar to cis-1-benzyl-azetidine have shown promise against various cancer cell lines. For instance, modifications involving oxadiazole rings have been studied for their anticancer properties, suggesting that similar modifications to this compound could yield effective anticancer agents .
- Neurological Disorders : The compound's structural similarity to other bioactive molecules suggests potential applications in treating neurological disorders. Its ability to interact with specific receptors may facilitate the development of drugs targeting conditions like anxiety or depression .
Organic Synthesis
Cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations that can lead to the synthesis of more complex molecules.
Synthetic Pathways
- Multi-step Synthesis : The synthesis typically involves reactions between benzylamine and dicarboxylic acids, followed by esterification processes using methanol. This approach can be optimized using coupling agents to enhance yield and selectivity.
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of azetidine derivatives. For example, research focused on 1,2,4-Oxadiazole derivatives has demonstrated significant bioactivity against various receptors and cancer cell lines, indicating that similar approaches could be applied to cis-1-benzyl-azetidine derivatives .
In a notable study involving modified betulinic acid derivatives containing the 1,2,4-Oxadiazole ring, researchers found varying degrees of anticancer activity across different analogs. This underscores the potential for cis-1-benzyl-azetidine derivatives to be developed into effective therapeutic agents .
Mechanism of Action
The mechanism of action of cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates, which can then interact with enzymes or receptors in biological systems. The benzyl group may also play a role in modulating the compound’s activity and binding affinity .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester
- Molecular Formula: $ \text{C}{15}\text{H}{17}\text{NO}_4 $
- CAS Number: Not listed in the provided evidence (absent from , which includes unrelated esters and amines).
Key Features :
- Azetidine Ring : A four-membered nitrogen-containing heterocycle, conferring conformational rigidity compared to larger rings (e.g., pyrrolidine or piperidine).
- Ester Groups : The 2,4-dicarboxylic acid dimethyl ester groups enhance lipophilicity, influencing bioavailability and metabolic stability.
Due to the lack of direct evidence, the following comparisons are based on general knowledge of azetidine derivatives and related esters.
Structural Analogs
| Compound Name | Key Differences | Biological Relevance |
|---|---|---|
| Azetidine-2-carboxylic acid | Lacks benzyl and ester groups; smaller and more polar | Known as a proline analog in peptide studies |
| 1-Benzylazetidine-3-carboxylic acid methyl ester | Positional isomer (ester at 3 vs. 2,4 positions); altered steric and electronic effects | Potential kinase inhibitor scaffold |
| Piperidine-2,6-dicarboxylic acid dimethyl ester | Six-membered ring (piperidine) vs. azetidine; increased flexibility | Less rigid, may affect binding to ionotropic receptors |
Functional Comparisons
Reactivity :
- The cis-configuration of the azetidine ring in the target compound restricts rotational freedom, unlike trans-isomers or linear analogs (e.g., open-chain esters).
- Ester groups at 2,4 positions may undergo hydrolysis more readily than amide derivatives, impacting metabolic stability.
- Pharmacokinetics: The benzyl group enhances blood-brain barrier penetration compared to non-aromatic analogs (e.g., 1-methylazetidine derivatives). Lower logP than fully alkylated azetidines but higher than carboxylic acid counterparts.
Pharmacological Activity
- Target Selectivity: The rigid azetidine core may improve selectivity for GABA$_A$ receptors over related targets (e.g., NMDA receptors) compared to flexible piperidine analogs. Benzyl substitution could mimic phenyl groups in known ligands (e.g., benzodiazepines), though direct evidence is lacking.
Biological Activity
Cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester (CBADME) is a bicyclic compound characterized by its unique stereochemistry and functional groups, specifically two carboxylate moieties and a benzyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a precursor for the development of novel pharmaceuticals.
- Molecular Formula : C14H17NO4
- Molecular Weight : 263.29 g/mol
- CAS Number : 121049-90-9
The cis configuration of CBADME may influence its reactivity and biological activity compared to its trans counterparts. The compound's synthesis typically involves multi-step organic reactions, including the reaction of benzylamine with dicarboxylic acids followed by esterification .
Biological Activity Overview
Research indicates that CBADME exhibits various biological activities, primarily due to its structural characteristics. The following sections summarize key findings related to its biological effects.
Anticancer Activity
CBADME and its derivatives have shown promise in anticancer research. For instance, azetidine derivatives similar to CBADME were evaluated for their cytotoxic effects on cancer cell lines. One study reported that certain azetidinone derivatives demonstrated significant cytotoxicity in SiHa (cervical cancer) and B16F10 (melanoma) cells, indicating that modifications in this class of compounds could enhance anticancer properties .
The mechanism of action for compounds like CBADME often involves the induction of apoptosis in cancer cells. In vitro studies suggest that these compounds can influence gene expression related to cell cycle regulation and apoptosis pathways. For example, a derivative was found to induce caspase-3 activation, a critical marker of apoptosis, suggesting that CBADME may operate through similar pathways .
Structure-Activity Relationship (SAR)
The biological activity of CBADME can be influenced by modifications to its structure. A comparative analysis with other azetidine derivatives highlights the importance of the benzyl substituent and the cis configuration:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| CBADME | C14H17NO4 | Cis configuration; benzyl substituent | Potential anticancer activity |
| Trans-1-Benzyl-Azetidine-2,4-Dicarboxylic Acid Dimethyl Ester | C14H17NO4 | Trans configuration | Altered biological properties |
| Cis-1-Benzyl-Azetidine-2,4-Dicarboxylic Acid Diethyl Ester | C16H21NO4 | Ethyl esters instead of methyl | Different solubility; potential variation in activity |
This table illustrates how structural changes can lead to variations in biological activity, emphasizing the significance of stereochemistry in drug design.
Case Studies and Experimental Findings
Several studies have explored the synthesis and biological evaluation of azetidine derivatives, including CBADME:
- Synthesis and Evaluation : A study on azetidine and oxetane amino acid derivatives reported successful synthesis routes using mild conditions with DBU as a catalyst. The resulting compounds were evaluated for their potential as therapeutic agents .
- In Vitro Testing : Another investigation into azetidine derivatives demonstrated that certain modifications led to enhanced cellular activities against various cancer cell lines, with IC50 values indicating potent effects at low concentrations .
- Prodrug Properties : The ester form of compounds like CBADME often acts as a prodrug, where hydrolysis within cells converts them into active carboxylates, enhancing their efficacy in biological systems .
Q & A
Q. What are the standard synthetic routes for preparing cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester?
The compound is synthesized via multi-step reactions, including [3+2] dipolar cycloaddition to form the azetidine ring, followed by esterification and protection/deprotection strategies. For example, a related synthesis involves hydrogenolysis of a benzyl group from a pyrrolidine intermediate, Troc (2,2,2-trichloroethoxycarbonyl) protection of the amine, and sequential amide coupling and ester hydrolysis . These steps ensure regioselectivity and functional group compatibility.
Q. What analytical methods are recommended for structural characterization of this compound?
- Mass Spectrometry (MS): Electron ionization (EI) MS can confirm molecular weight and fragmentation patterns. For example, loss of methoxy groups (e.g., m/z 153 and 121 fragments) helps validate ester substituents .
- Nuclear Magnetic Resonance (NMR): and NMR are critical for confirming stereochemistry and substituent positions. Asymmetric environments in the azetidine ring produce distinct splitting patterns in NMR spectra .
- Chromatography: Gas chromatography (GC) with mass detection is used to assess purity and resolve isomers, as demonstrated for structurally similar dicarboxylic esters .
Q. How can researchers ensure purity during synthesis and isolation?
Purification typically involves column chromatography (silica gel) with gradient elution, followed by recrystallization. Solvent selection (e.g., ethyl acetate/hexane mixtures) impacts yield and purity. High-performance liquid chromatography (HPLC) with UV detection is recommended for final purity validation .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomeric purity for chiral azetidine derivatives?
Chiral stationary-phase HPLC or supercritical fluid chromatography (SFC) can separate enantiomers. Additionally, asymmetric synthesis using chiral catalysts (e.g., organocatalysts or transition-metal complexes) during cycloaddition steps ensures high enantiomeric excess (ee). X-ray crystallography of derivatives (e.g., salts with chiral acids) provides definitive stereochemical confirmation .
Q. How does the steric and electronic environment of the azetidine ring influence reactivity in drug design?
The cis-configured azetidine ring introduces constrained geometry, mimicking β-turns in peptides. This makes it valuable in designing protein-protein interaction inhibitors. Computational modeling (e.g., molecular docking) and structure-activity relationship (SAR) studies can optimize substituent effects on binding affinity. For example, benzyl groups enhance lipophilicity, while ester moieties allow prodrug strategies .
Q. What are the stability challenges for this compound under varying experimental conditions?
- Hydrolysis: Ester groups are susceptible to hydrolysis in acidic or basic conditions. Stability studies in buffered solutions (pH 1–13) at 37°C can quantify degradation rates.
- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures. For related esters, thermal degradation begins near 150°C .
- Light Sensitivity: UV-visible spectroscopy under accelerated light exposure tests photostability, critical for storage recommendations .
Q. How can researchers address discrepancies in spectroscopic data for azetidine derivatives?
Contradictions in NMR or MS data may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Cross-validating with 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Comparing experimental data with computational predictions (DFT-based chemical shift calculations).
- Re-synthesizing the compound under strictly anhydrous/controlled conditions to exclude hydration artifacts .
Methodological Considerations
Q. What computational tools are useful for predicting the physicochemical properties of this compound?
- LogP Prediction: Software like ACD/Labs or ChemAxon calculates partition coefficients to estimate lipophilicity.
- Solubility: COSMO-RS simulations predict solubility in organic/aqueous solvents.
- Reactivity: Density Functional Theory (DFT) models reaction pathways, such as ester hydrolysis or ring-opening mechanisms .
Q. How can in vitro assays be designed to evaluate biological activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
